molecular formula C27H24N2O2 B11577193 (3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11577193
M. Wt: 408.5 g/mol
InChI Key: NWASTWKKYSLWMH-XQNSMLJCSA-N
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Description

The compound (3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with a 2,5-dimethylphenoxyethyl group and a methylene bridge. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the 2,5-Dimethylphenoxyethyl Group: This step involves the alkylation of the indole core with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the condensation of the substituted indole with an appropriate aldehyde or ketone to form the methylene bridge, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one: can be compared with other indole derivatives, such as:

The uniqueness of This compound lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C27H24N2O2/c1-18-11-12-19(2)26(15-18)31-14-13-29-17-20(21-7-4-6-10-25(21)29)16-23-22-8-3-5-9-24(22)28-27(23)30/h3-12,15-17H,13-14H2,1-2H3,(H,28,30)/b23-16+

InChI Key

NWASTWKKYSLWMH-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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